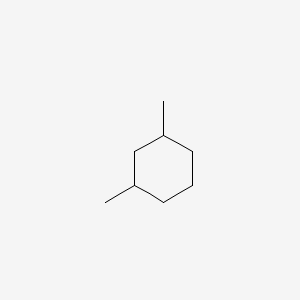

1,3-Dimethylcyclohexane

Descripción general

Descripción

1,3-Dimethylcyclohexane is a chemical compound that undergoes ring opening reaction via dicarbene mechanism in the presence of iridium catalyst supported on SiO2 .

Synthesis Analysis

The synthesis of this compound involves conformational analysis to determine the most stable conformation of a given disubstituted cyclohexane . The diequatorial conformations of cis-1,3-dimethylcyclohexane exhibit no steric hindrance, making them lower in energy compared to the diequatorial conformation of trans-1,2-dimethylcyclohexane .

Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

This compound undergoes ring opening reaction via dicarbene mechanism in the presence of iridium catalyst supported on SiO2 . The axial methyl group in cis-1,2-dimethylcyclohexane creates 7.6 kJ/mol of steric strain due to 1,3-diaxial interactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in the NIST Chemistry WebBook .

Aplicaciones Científicas De Investigación

Conformational Analysis and Quantum Calculations

A comprehensive computational study on 1,3-dimethylcyclohexane, alongside 1,4-dimethylcyclohexane, was conducted to investigate their conformational behaviors and inversion-topomerization pathways. This study, utilizing B3LYP/6-311++G(d,p) level of theory for full geometry optimizations and additional quantum calculations with MP2/6-311++G(d,p), G4, and CCSD(T)/6-311++G(d,p) methods, explored the potential energy surfaces (PES) for complete interconversion routes of these molecules. The research highlighted the conformational equilibria and temperature-dependent populations of stable local minima, offering insights into the thermodynamic stabilities and relative energies of distinct molecular structures. This foundational knowledge is crucial for understanding the chemical behavior and potential applications of these compounds in scientific research (Bian et al., 2021).

Ring Opening on Ir Catalysts

Another significant application involves the ring opening of this compound on iridium (Ir) catalysts, aiming to improve fuel properties by modifying product distribution. This process, crucial for the treatment of gasoline feedstocks, seeks to enhance the octane number while maintaining low aromatics content and vapor pressure. The study discovered that modifying the catalyst support and adding promoters like potassium (K) and nickel (Ni) could alter the product distribution. Specifically, Ni addition was found to improve the octane number without significantly increasing the vapor pressure of the mixture, showcasing a practical approach for refining fuel properties (Dokjampa et al., 2007).

Electrophilic Iodination

The electrophilic iodination capabilities of this compound derivatives have been explored, with 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione being identified as a mild electrophilic iodinating agent. This agent is notable for selectively iodinating electron-rich aromatics and synthesizing α-iodinated carbonyl compounds from allylic alcohols through a catalyzed process. This application demonstrates the compound's versatility in organic synthesis, particularly in forming iodinated derivatives crucial for various chemical reactions (Martinez-Erro et al., 2017).

Methane Hydrate Depression

Research has also investigated the role of dimethylcyclohexanes in the depression of methane hydrate formation pressure, particularly examining the structure-H hydrate of 1,1-dimethylcyclohexane (DMCH) supported by methane. This study highlights the potential of 1,1-DMCH as an additive for facilitating the mild-pressure handling of natural-gas hydrate, indicating a significant application in energy management and gas storage technologies (Hara et al., 2005).

Mecanismo De Acción

Target of Action

1,3-Dimethylcyclohexane primarily targets the cyclohexane ring structure in organic compounds . The compound’s primary targets are the hydrogen atoms or other substituents located on carbon atoms 3 and 5 of a cyclohexane ring .

Mode of Action

The mode of action of this compound is based on steric interactions, known as 1,3-diaxial interactions . These interactions occur between an axial substituent located on carbon atom 1 of a cyclohexane ring and the hydrogen atoms (or other substituents) located on carbon atoms 3 and 5 .

Biochemical Pathways

The compound affects the conformational stability of cyclohexane derivatives . The conformation where the methyl group is in the equatorial position is more stable than the axial conformation . This is due to the strain, called 1,3-diaxial interactions, created when the axial methyl group experiences steric crowding with the two axial hydrogens located on the same side of the cyclohexane ring .

Pharmacokinetics

The compound’s conformational preferences suggest that its bioavailability may be influenced by the spatial arrangement of its substituents .

Result of Action

The result of this compound’s action is the preferential adoption of conformations in which the larger substituents are in the equatorial orientation . This reduces steric strain and increases the stability of the molecule .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For instance, at 25°C, about 95% of methylcyclohexane molecules have the methyl group in the equatorial position . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Safety and Hazards

1,3-Dimethylcyclohexane is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It is recommended to keep away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-dimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7-4-3-5-8(2)6-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVUHPSBDNVHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858731 | |

| Record name | 1,3-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Acros Organics MSDS] | |

| Record name | 1,3-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

21.4 [mmHg] | |

| Record name | 1,3-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

591-21-9 | |

| Record name | 1,3-Dimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,3-dimethylcyclohexane?

A1: this compound has a molecular formula of C8H16 and a molecular weight of 112.21 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize various techniques to characterize this compound including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). [] NMR helps elucidate the structure and conformation, IR reveals functional group vibrations, and GC-MS assists in identification and quantification. [, , ]

Q3: What are the key structural features of this compound?

A3: this compound is a cycloalkane with two methyl groups attached to the cyclohexane ring at the 1 and 3 positions. It exists as cis and trans isomers, with the cis isomer having both methyl groups on the same side of the ring and the trans isomer having them on opposite sides. []

Q4: How does the position of the methyl groups in dimethylcyclohexane influence its biodegradation?

A4: Research indicates that the position of methyl groups significantly impacts the biodegradation of dimethylcyclohexanes. Gem-dimethyl substitutions on the cyclohexane ring, like in 1,1-dimethylcyclohexane, hinder bacterial attack, making them more resistant to biodegradation compared to isomers with adjacent methyl groups. For instance, cis-1,3-dimethylcyclohexane degrades faster than 1,1-dimethylcyclohexane due to this steric hindrance factor. []

Q5: What is known about the thermal stability of this compound?

A5: Studies indicate that this compound exhibits good thermal stability, a desirable characteristic for advanced jet fuel applications. The cis isomer of this compound demonstrates higher thermal stability compared to its trans isomer. []

Q6: How does this compound behave in reactions catalyzed by sulfated zirconia?

A7: In the presence of sulfated zirconia, this compound primarily converts to ethylcyclohexane. This isomerization proceeds through a protonated cyclobutane intermediate, specifically protonated [4.2.0]bicyclooctane. []

Q7: Have computational methods been employed in research on this compound?

A8: Yes, computational chemistry has been applied to understand the conformational behavior of this compound. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level were used to optimize geometries, explore potential energy surfaces, and determine the relative stabilities of different conformations. [] Further refinements using MP2, G4, and CCSD(T) methods provided a comprehensive picture of the conformational landscape and energy barriers for inversion and topomerization processes. []

Q8: Is this compound compatible with fluorinated solvents?

A9: Yes, this compound shows compatibility with various fluorinated solvents like perfluoro-1,3-dimethylcyclohexane and perfluoro-2-butyltetrahydrofuran. [] This compatibility is significant for applications like phase transfer catalysis where these solvents are commonly employed. [, ]

Q9: Has the interaction of this compound with biological systems been studied?

A9: The provided research primarily focuses on the chemical and physical properties of this compound. Specific studies regarding its interaction with biological systems are not detailed in the provided papers.

Q10: What analytical techniques are commonly used to detect and quantify this compound?

A11: Gas chromatography, often coupled with mass spectrometry (GC-MS), plays a crucial role in identifying and quantifying this compound in complex mixtures. [, ] This technique is particularly valuable in analyzing petroleum samples to understand biodegradation processes. []

Q11: What is known about the environmental impact and degradation of this compound?

A11: The provided research does not delve into the specific environmental impact or degradation pathways of this compound. Further studies are necessary to understand its fate and effects in the environment.

Q12: What are some of the potential applications of this compound based on its properties?

A13: The research highlights the potential of this compound as a component in advanced jet fuels due to its thermal stability and desirable physical properties. [] Its compatibility with fluorinated solvents also makes it relevant in fields like phase transfer catalysis. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.